Superior Thermal Stability of the PPh2Me Complex Residue Compared to the PPh3 Analog
Thermogravimetric analysis of the Cu2I2(PPh2Me)4·SO2 adduct demonstrates that the SO2-free Cu2I2(PPh2Me)4 residue begins to lose phosphine ligand near 150 °C. This is a significantly lower onset temperature than the corresponding residue of the triphenylphosphine (PPh3) analog, [CuI(PPh3)]4, which remains stable up to approximately 250 °C before phosphine loss begins [1]. This indicates that the PPh2Me complex is less thermally robust in its desolvated form than the PPh3 version.
| Evidence Dimension | Phosphine ligand dissociation temperature (onset) |
|---|---|
| Target Compound Data | ~150 °C (for Cu2I2(PPh2Me)4 residue) |
| Comparator Or Baseline | ~250 °C (for [CuI(PPh3)]4 residue) |
| Quantified Difference | The target compound's residue loses phosphine ca. 100 °C lower than the PPh3 analog. |
| Conditions | Thermogravimetric analysis (TGA) of the SO2-free residues obtained after complete desorption of SO2 from the respective SO2 adducts. |
Why This Matters
This is critical for procurement in high-temperature applications; the PPh2Me complex is a significantly lower-temperature precursor or decomposes more readily, which could be an advantage or disadvantage depending on the process requirement.
- [1] Eller, P. G., Kubas, G. J., & Ryan, R. R. (1977). Synthesis and Properties of Sulfur Dioxide Adducts of Organophosphinecopper(I) Iodides. Structures of the Dinuclear Compounds Tetrakis(methyldiphenylphosphine)di-μ-iodo-dicopper(I)-Sulfur Dioxide and Tris(triphenylphosphine)di-μ-iodo-dicopper(I). Inorganic Chemistry, 16(10), 2454-2462. View Source
